molecular formula C14H16N4O4S B5872929 (E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide

(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5872929
M. Wt: 336.37 g/mol
InChI Key: HIGZRPONJUYDLM-ZZXKWVIFSA-N
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Description

(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the morpholine derivative: This step involves the reaction of morpholine with a suitable isothiocyanate to form the morpholin-4-ylcarbamothioyl intermediate.

    Coupling with the nitrophenyl group: The intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.

    (E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-13(15-14(23)16-17-7-9-22-10-8-17)6-3-11-1-4-12(5-2-11)18(20)21/h1-6H,7-10H2,(H2,15,16,19,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGZRPONJUYDLM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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